4-(3-Formylphenyl)phenol
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Overview
Description
4-(3-Formylphenyl)phenol is a chemical compound with the molecular formula C13H10O2 . It has a molecular weight of 198.22 . The IUPAC name for this compound is 3’-hydroxy [1,1’-biphenyl]-4-carbaldehyde .
Synthesis Analysis
The synthesis of phenolic compounds like 4-(3-Formylphenyl)phenol often involves a ring cleavage methodology reaction. This process involves the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another method involves the ipso-hydroxylation of arylboronic acids .Molecular Structure Analysis
The molecular structure of 4-(3-Formylphenyl)phenol consists of an aromatic ring with a hydroxyl group and a formyl group attached . The presence of these groups can significantly influence the compound’s reactivity and properties .Chemical Reactions Analysis
Phenols, including 4-(3-Formylphenyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of phenols yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis
Phenols, including 4-(3-Formylphenyl)phenol, generally have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . They are also readily soluble in water .Scientific Research Applications
Theoretical Study on Stability of Formylphenol Compounds
- A comprehensive study using the G3(MP2)//B3LYP approach was conducted to calculate the gas-phase standard molar enthalpies of formation for various formylphenol compounds, including 2-, 3-, and 4-formylphenols. The results were largely in alignment with experimental data from literature, validating the computational strategy used. The study also explored enthalpies of isomerization and bond dissociation enthalpies, shedding light on the stability and reactivity of these compounds, including 4-(3-Formylphenyl)phenol (Gomes, 2009).
Chemical Synthesis and Characterization
Novel ON Donor Schiff Bases Synthesis
- This study focused on synthesizing and characterizing four novel ON donor Schiff bases, with a detailed analysis of their structure through various spectroscopic techniques. The compounds showed notable biological activities and an ability to protect DNA against hydroxyl free radicals, indicating potential applications in biomedicine (Shabbir et al., 2016).
Investigation of Solvatochromic Phenolates
- The research involved synthesizing solvatochromic phenolates and investigating their spectroscopic behavior in various solvents. The study provided insights into solvent-solute interactions and introduced a unique solvatochromic switch, highlighting the potential of these compounds in sensing applications (Nandi et al., 2012).
Biological and Environmental Applications
Phenolic Compounds in Abiotic Stress Response
- This research explored the vital role of phenolic compounds, including phenolic acids like 4-(3-Formylphenyl)phenol, in plant physiology. These compounds are crucial for the plant's response to abiotic stress, playing a protective role by scavenging harmful reactive oxygen species. The paper emphasized the importance of deeper research into phenolic responses to environmental stress (Sharma et al., 2019).
Safety And Hazards
Future Directions
Future research could focus on the development of robust synthetic routes enabling the incorporation of sulfone and phosphonate moieties on the phenol scaffold, which is highly needed in medicinal and agricultural chemistry . Additionally, the development of efficient methods for their synthesis as well as modern and accurate methods for their detection and analysis will continue .
properties
IUPAC Name |
3-(4-hydroxyphenyl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-9-10-2-1-3-12(8-10)11-4-6-13(15)7-5-11/h1-9,15H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJMZKYZSGGGPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)O)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374728 |
Source
|
Record name | 4'-Hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Formylphenyl)phenol | |
CAS RN |
283147-95-5 |
Source
|
Record name | 4'-Hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 283147-95-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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